1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine family. It has been extensively studied due to its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been studied for its potential use in the treatment of alcohol addiction, as it has been shown to reduce alcohol consumption and withdrawal symptoms in rodents.
Mecanismo De Acción
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 acts as a selective antagonist of the GABA-A receptor subtype that contains alpha-4 and alpha-6 subunits. This receptor subtype is primarily found in the cerebellum and is involved in the modulation of motor coordination and learning. 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 binds to the benzodiazepine site on the receptor, which results in the inhibition of GABAergic neurotransmission.
Biochemical and Physiological Effects:
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. Additionally, 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been shown to increase the levels of the stress hormone corticosterone in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 is that it has been extensively studied, and its mechanism of action is well understood. Additionally, it has been shown to have a range of effects in animal models, which makes it a useful tool for studying various neurological disorders. However, one limitation of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 is that its effects are highly dependent on the specific GABA-A receptor subtype that it targets. This limits its usefulness in studying other neurological disorders that are not associated with this receptor subtype.
Direcciones Futuras
There are several future directions for the study of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513. One potential direction is the further investigation of its potential therapeutic applications in alcohol addiction. Additionally, there is a need for further research into the specific GABA-A receptor subtypes that 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 targets, as this could lead to the development of more targeted therapies for neurological disorders. Finally, there is a need for more research into the long-term effects of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513, as this could help to inform its potential use in clinical settings.
Métodos De Síntesis
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-methylsulfonylbenzoic acid with methylamine, followed by reduction with lithium aluminum hydride. This process yields 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 as a white crystalline powder.
Propiedades
IUPAC Name |
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-12-7-8-13(16(2,14)15)9-10-5-3-4-6-11(10)12/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNIDJRBBFWZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.